![molecular formula C16H21N3O3 B2457078 N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361792-58-5](/img/structure/B2457078.png)
N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and fever. Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. The synthesis, mechanism of action, biochemical and physiological effects, and future directions of Celecoxib are discussed in
Mechanism Of Action
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking COX-2, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
Celecoxib has been shown to reduce inflammation and pain in various conditions, including arthritis, menstrual cramps, and dental pain. It also has cardiovascular effects, as it reduces the risk of heart attack and stroke by inhibiting the production of prostaglandins that cause blood clotting. Celecoxib has been shown to have fewer gastrointestinal side effects compared to other N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamides, as it does not affect the COX-1 enzyme that protects the stomach lining.
Advantages And Limitations For Lab Experiments
Celecoxib has several advantages for lab experiments, including its specificity for the COX-2 enzyme, which allows for the study of its role in inflammation, pain, and cancer. It also has a well-established safety profile and is widely available. However, Celecoxib has limitations for lab experiments, including its cost and the need for specialized equipment for its synthesis.
Future Directions
Celecoxib has several potential future directions for research, including its use as a chemopreventive agent for cancer, its potential to prevent Alzheimer's disease, and its use in combination with other drugs for the treatment of pain and inflammation. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of Celecoxib.
Synthesis Methods
Celecoxib is synthesized using a multi-step process that involves the reaction of 4-bromoaniline with acetic anhydride to form 4-acetylamino-bromo-benzene. This intermediate is then reacted with ethyl acetoacetate to form 2-(4-bromophenyl)-3-methyl-4-oxo-3,4-dihydro-2H-pyran. The final step involves the reaction of the pyran intermediate with ethyl vinyl ether to form Celecoxib.
Scientific Research Applications
Celecoxib is widely used in scientific research to study the role of COX-2 in inflammation, pain, and cancer. It has been shown to inhibit the growth of cancer cells by blocking the production of prostaglandins that promote tumor growth. Celecoxib is also being studied for its potential to prevent Alzheimer's disease, as it has been shown to reduce inflammation in the brain.
properties
IUPAC Name |
N-[2-[4-[acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-5-16(22)19(6-2)11-15(21)17-13-7-9-14(10-8-13)18(4)12(3)20/h5,7-10H,1,6,11H2,2-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKBUGSHILTFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)N(C)C(=O)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-({[4-(N-methylacetamido)phenyl]carbamoyl}methyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.